4-Fluoro-2-methylbenzylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

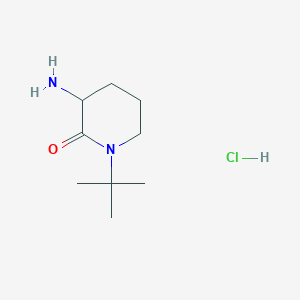

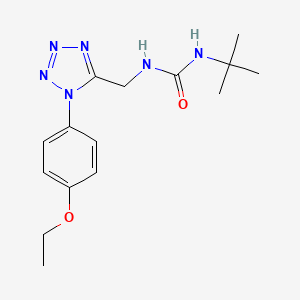

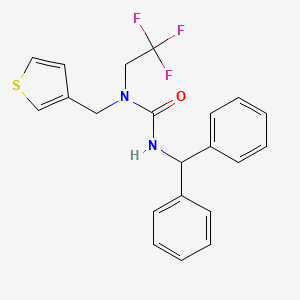

4-Fluoro-2-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 . It belongs to the Benzylamine and phenylethylamine series .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methylbenzylamine hydrochloride consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The exact structure would require more detailed information or a structural diagram, which is not provided in the search results.Physical And Chemical Properties Analysis

4-Fluoro-2-methylbenzylamine hydrochloride has a molecular weight of 175.63 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results. These properties can be determined through specific experimental procedures.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Fluoro-2-methylbenzylamine hydrochloride serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules through selective and efficient reactions. For instance, its derivative, N-methylbenzylammonium fluorochromate(VI) on silica gel, shows selectivity in the oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions, highlighting its utility in organic synthesis and chemical reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).

Pharmacology and Drug Development

In the realm of pharmacology, derivatives of 4-Fluoro-2-methylbenzylamine hydrochloride, such as GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, have been explored for their potential therapeutic benefits. These compounds exhibit high-binding affinity specific to GluN2B, demonstrating efficacy in models of major depressive disorder and suggesting a role in the development of novel treatments (Garner et al., 2015).

Supramolecular Chemistry

The compound also finds applications in supramolecular chemistry, where it contributes to the formation of supramolecular assemblies. The study of its interactions with halide ions and metal chloride in the presence of 18-crown-6 in a hydrochloric acid medium showcases its role in the self-assembly of diverse supramolecular architectures, driven by a range of intermolecular interactions (Wang, Ding, Li, & Huang, 2015).

Corrosion Inhibition

4-Fluoro-2-methylbenzylamine hydrochloride has been studied for its potential as a corrosion inhibitor for mild steel in HCl media. Its efficacy increases with concentration and decreases with temperature, suggesting its practical application in protecting metal surfaces from corrosion, thus extending the lifespan of industrial materials (Hussein, 2015).

Environmental and Analytical Applications

In environmental and analytical contexts, 4-Fluoro-2-methylbenzylamine hydrochloride derivatives have been employed in the study of atmospheric processes and the development of novel analytical methods. For example, its use in the detection of cysteine over homocysteine and glutathione illustrates its potential in biochemical assays and environmental monitoring (Liu, Wang, Xiang, & Tong, 2015).

Eigenschaften

IUPAC Name |

(4-fluoro-2-methylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSADEEIIFIZDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylbenzylamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)

![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)